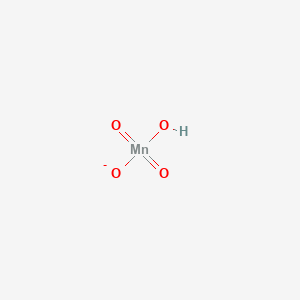

Hydrogen manganate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen manganate is a manganese oxoanion that consists of manganic acid where one of the two OH groups has been deprotonated. It is a manganese oxoanion and a monovalent inorganic anion. It is a conjugate base of a manganic acid. It is a conjugate acid of a manganate.

Scientific Research Applications

Hydrogen Production from Microorganisms

Hydrogen manganate plays a role in the production of biohydrogen, a clean energy alternative, through phototrophic microorganisms like microalgae and cyanobacteria. These microorganisms are explored to increase biohydrogen yield, presenting an environmentally friendly alternative to conventional fossil fuels (Bolatkhan et al., 2019).

Catalytic Hydrogenation

This compound is instrumental in the catalytic hydrogenation of various organic compounds. Manganese complexes have shown the capability to selectively reduce nitriles, ketones, and aldehydes, providing a green synthesis route for valuable amines and alcohols (Elangovan et al., 2016).

Hydrogen Storage in Metal Hydrides

Research on metal hydrides, including manganese-based compounds, is significant for hydrogen storage applications. These materials offer potential advantages in terms of hydrogen storage capacity, kinetics, and thermal response, essential for transport applications like automotive uses (Sakintuna et al., 2007).

Graphene Oxide Reduction

Studies involving this compound have contributed to the reduction of graphene oxides, which is vital for applications in energy storage and electrochemical sensing. The presence of elements like manganate in the reduction process significantly impacts the properties of the resulting graphene materials (Eng et al., 2013).

Industrial Uses of Hydrogen

This compound contributes to various industrial applications of hydrogen. It is used in industries such as chemical refining, metallurgical, and electronics, primarily as a reactant and also as a fuel in space applications (Ramachandran & Menon, 1998).

Hydrogen Production via Water Splitting

Manganese compounds, including this compound, have been extensively studied as catalysts for hydrogen production via water splitting. These compounds mimic the water oxidizing complex of Photosystem II, crucial for efficient and environmentally friendly hydrogen production (Najafpour & Allakhverdiev, 2012).

Properties

Molecular Formula |

HMnO4- |

|---|---|

Molecular Weight |

119.944 g/mol |

IUPAC Name |

hydroxy-oxido-dioxomanganese |

InChI |

InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |

InChI Key |

NQNFPAGRZQMGFB-UHFFFAOYSA-M |

Canonical SMILES |

O[Mn](=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)

![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)

![TG(16:0/16:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1242498.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)

![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)